2-Quinoléineéthanamine

Vue d'ensemble

Description

Synthesis Analysis

2-Quinolineethanamine derivatives are synthesized through various methods, including on-water synthesis from 2-aminochalcone derivatives using benzylamine as a nucleophilic catalyst, offering advantages like broad substrate scope, good functional group tolerance, and easy product isolation (Lee & Cheon, 2018). Another approach involves biomimetic dehydrogenative condensation/coupling reactions catalyzed by singlet diradical Ni(II)-catalysts, which is efficient for synthesizing various polysubstituted quinolines and 2-aminoquinolines from low-cost starting materials (Chakraborty et al., 2019).

Molecular Structure Analysis

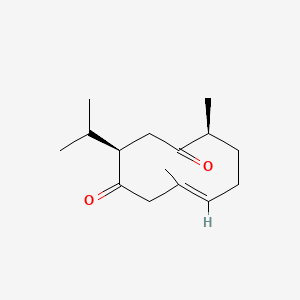

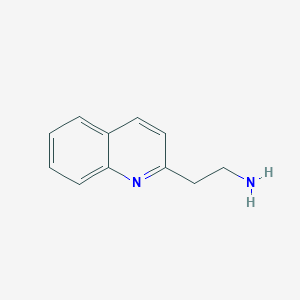

Quinoline compounds, including 2-Quinolineethanamine, are characterized by a double-ring structure that contains a benzene ring fused to pyridine. The structural versatility of quinoline allows for a large number of structurally diverse derivatives, which is beneficial for exploring their potential in various applications, particularly in medicinal chemistry (Vr & Lee, 2011).

Chemical Reactions and Properties

2-Quinolineethanamine and its derivatives engage in a variety of chemical reactions, including the Povarov-type reaction for direct synthesis of substituted quinolines and formal [3 + 2 + 1] cycloaddition reactions mediated by molecular iodine for constructing complex quinoline scaffolds (Gao et al., 2014). These reactions highlight the reactive versatility and potential for complex molecule synthesis.

Physical Properties Analysis

The synthesis and characterization of organic salts derived from quinoline derivatives, like the oxidative cyclized product 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, provide insights into the ionic nature, electronic, and structural properties, as well as the high reactivity of quinoline compounds. Computational studies complement these findings, showing low kinetic stability and high reactivity (Faizi et al., 2018).

Chemical Properties Analysis

The regioselective direct oxidative C-H cyanation of quinoline and its derivatives, catalyzed by vanadium-containing heteropoly acids, exemplifies the chemical properties of quinolines. This method shows preference for cyanation at specific positions, indicating the influence of structure on reactivity and providing a pathway for functionalizing quinoline derivatives to enhance their biological activity (Yamaguchi et al., 2015).

Applications De Recherche Scientifique

Conception de médicaments et chimie médicinale

La 2-Quinoléineéthanamine sert de squelette central dans la conception de divers composés pharmacologiquement actifs. Sa structure est essentielle à la synthèse de molécules ayant un large spectre d'activité biologique, ce qui en fait un pharmacophore précieux en chimie médicinale. Les chercheurs exploitent sa polyvalence pour développer de nouveaux médicaments ayant une efficacité potentielle contre une gamme de maladies .

Synthèse de quinoléines fonctionnalisées

Le composé est utilisé dans la synthèse de quinoléines fonctionnalisées, qui sont cruciales pour la création de molécules bioactives. Grâce à diverses approches synthétiques, y compris la catalyse et les réactions monotope, la this compound peut être transformée en dérivés qui servent d'intermédiaires clés dans la recherche pharmaceutique .

Recherche agrochimique

En agrochimie, les dérivés de la this compound sont étudiés pour leur potentiel en tant que pesticides et herbicides. Les propriétés structurelles des composés à base de quinoléine contribuent à leur activité contre une large gamme de ravageurs agricoles, offrant une voie vers des agrochimiques plus efficaces et durables .

Développement de matériaux organiques fonctionnels

La structure chimique de la this compound est propice au développement de matériaux organiques fonctionnels. Ces matériaux trouvent des applications dans diverses industries, notamment l'électronique, où ils peuvent être utilisés dans la production de diodes électroluminescentes organiques (OLED) et d'autres composants électroniques .

Catalyse

La this compound et ses dérivés peuvent agir comme catalyseurs ou ligands dans les processus catalytiques. Leurs propriétés chimiques uniques leur permettent de faciliter ou d'améliorer les réactions chimiques, ce qui est essentiel en chimie industrielle pour la production efficace de diverses substances chimiques .

Études basées sur l'activité biologique

L'activité biologique des motifs quinoléine, y compris ceux dérivés de la this compound, fait l'objet de recherches approfondies. Les études se concentrent sur la compréhension de l'interaction de ces composés avec les systèmes biologiques, ce qui est crucial pour la découverte de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

Quinoline-based compounds are known to interact with a variety of targets, including aromatic amino acid decarboxylase, neuroglial-derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . These targets play crucial roles in various biological processes, including neurotransmission, inflammation modulation, and cellular signaling.

Mode of Action

For instance, they can bind to their targets, modulating their activity and triggering downstream effects . The interaction of 2-Quinolineethanamine with its targets could result in changes in cellular functions and biochemical pathways.

Biochemical Pathways

For example, they can affect the kynurenine pathway of tryptophan metabolism, which is associated with various disorders such as diabetes mellitus, obesity, dyslipidemia, hypertension, depression, and schizophrenia . The downstream effects of these pathway alterations could include changes in cellular functions and disease progression.

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy . Understanding these properties is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.

Result of Action

For instance, they can modulate immune responses, influence neurotransmission, and alter cellular signaling pathways . These effects could contribute to the compound’s potential therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, agricultural practices and area of cultivation can affect the innate stimulatory activity of quinoa proteins . Similarly, environmental factors could influence the action of 2-Quinolineethanamine, although specific studies on this topic are lacking.

Propriétés

IUPAC Name |

2-quinolin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBAULJARIYBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436403 | |

| Record name | 2-Quinolineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104037-38-9 | |

| Record name | 2-Quinolineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)

![3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248185.png)

![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)